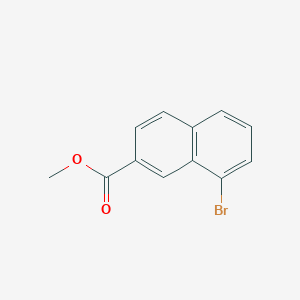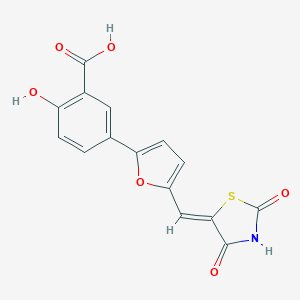
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes. It is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that helps to reduce insulin resistance and improve glucose metabolism. In
作用機序
Rosiglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular benefits.
生化学的および生理学的効果
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and increasing insulin sensitivity. It also has beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory effects, which may help to reduce the risk of cardiovascular disease in patients with diabetes.
実験室実験の利点と制限
One advantage of using (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide in lab experiments is its well-established mechanism of action and therapeutic potential in the treatment of type 2 diabetes. However, there are also limitations to its use, including potential side effects such as weight gain, edema, and increased risk of bone fractures. In addition, there have been concerns about the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, which led to its withdrawal from the market in some countries.
将来の方向性
Future research on (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide could focus on its potential in the treatment of other conditions such as non-alcoholic fatty liver disease and cancer. In addition, there is a need for further investigation into the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, as well as the development of new PPAR-γ agonists with improved safety profiles. Finally, research could also explore the potential of combining (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide with other medications to optimize glycemic control and reduce the risk of complications in patients with diabetes.
Conclusion:
In conclusion, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide is a potent PPAR-γ agonist with therapeutic potential in the treatment of type 2 diabetes. Its well-established mechanism of action and beneficial effects on glycemic and lipid metabolism make it a valuable tool in lab experiments. However, there are also limitations to its use, and further research is needed to explore its potential in the treatment of other conditions and to optimize its safety profile.
合成法
The synthesis of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide involves the condensation of 5-(2-hydroxyethyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid with 5-(2-bromoacetyl)furan-2-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained by the reaction of the cyclized intermediate with 2-hydroxybenzoic acid in the presence of triethylamine.
科学的研究の応用
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in patients with diabetes. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been investigated for its potential in the treatment of other conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and cancer.
特性
CAS番号 |
313394-27-3 |
|---|---|
製品名 |
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid |
分子式 |
C15H9NO6S |
分子量 |
331.3 g/mol |
IUPAC名 |
5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H9NO6S/c17-10-3-1-7(5-9(10)14(19)20)11-4-2-8(22-11)6-12-13(18)16-15(21)23-12/h1-6,17H,(H,19,20)(H,16,18,21)/b12-6- |
InChIキー |
SXAUTKUIIXFACR-SDQBBNPISA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
その他のCAS番号 |
313394-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



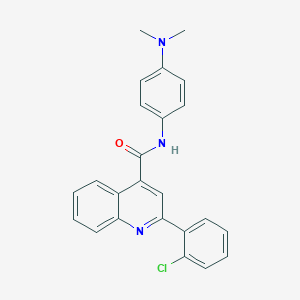


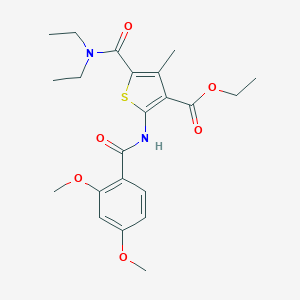
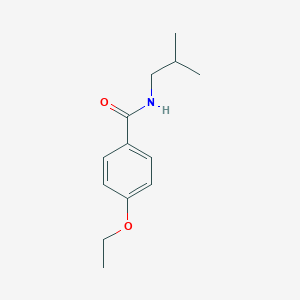
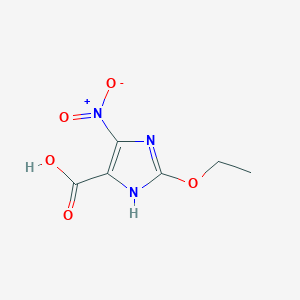
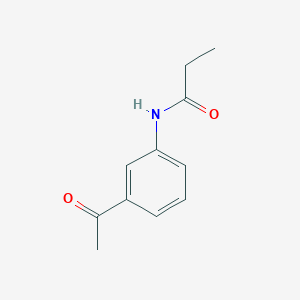

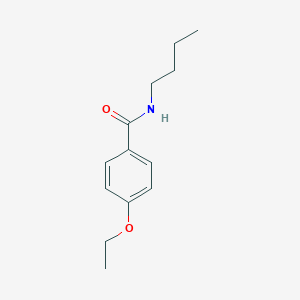

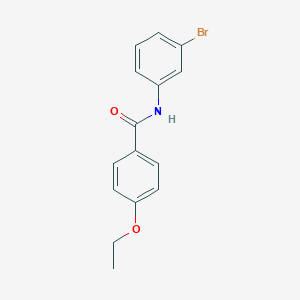
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
